molecular formula C18H17NO3S B414197 N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide CAS No. 38059-66-4

N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide

Cat. No.: B414197
CAS No.: 38059-66-4
M. Wt: 327.4g/mol
InChI Key: XLSUVTMFXMBWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{8-oxatricyclo[740. This compound is characterized by the presence of a dibenzofuran moiety, which contributes to its distinct chemical properties.

Preparation Methods

The synthesis of N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide typically involves the reaction of 6,7,8,9-tetrahydrodibenzofuran-2-amine with benzenesulfonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

N-{8-oxatricyclo[740

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological studies, particularly in the development of new therapeutic agents.

    Medicine: Due to its unique structure, it is being investigated for its potential as a drug candidate for various diseases.

    Industry: The compound’s properties make it suitable for use in environmental management, such as pollution control and remediation

Mechanism of Action

The mechanism by which N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The dibenzofuran moiety may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide can be compared with other similar compounds, such as:

    N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide: This compound shares a similar core structure but differs in the positioning of the sulfonamide group.

    4-fluoro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-23(21,14-6-2-1-3-7-14)19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)22-18/h1-3,6-7,10-12,19H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSUVTMFXMBWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.